An In-depth Technical Guide to 2-Bromo-9,9-diphenyl-9H-fluorene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Bromo-9,9-diphenyl-9H-fluorene: Synthesis, Properties, and Applications
A Note to the Researcher: This guide focuses on the synthesis, properties, and applications of 2-Bromo-9,9-diphenyl-9H-fluorene (CAS No: 474918-32-6). The initial topic of interest, 2-Bromo-9-methoxy-9-phenyl-9H-fluorene, is not readily found in public chemical databases and literature, suggesting it may be a novel or less-characterized compound. As a close structural analog, 2-Bromo-9,9-diphenyl-9H-fluorene shares key structural motifs and serves as an excellent, well-documented model for understanding the chemistry of functionalized fluorene systems in materials science and drug discovery.
Introduction: The Fluorene Scaffold in Modern Chemistry
Fluorene derivatives are a cornerstone in the development of advanced organic materials and pharmaceutical agents. Their rigid, planar structure, coupled with a highly conjugated π-system, imparts unique photophysical and electronic properties. This makes them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1][2][3] The 9-position of the fluorene core is particularly amenable to substitution, allowing for the fine-tuning of its electronic and physical properties.[2] 2-Bromo-9,9-diphenyl-9H-fluorene is a key intermediate, offering a versatile platform for further chemical modification through its reactive bromine atom.[4][5]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of 2-Bromo-9,9-diphenyl-9H-fluorene is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 474918-32-6 | [6] |
| Molecular Formula | C25H17Br | [6][7] |
| Molecular Weight | 397.31 g/mol | [6][7] |
| Melting Point | 217.0 to 221.0 °C | [4] |
| Appearance | White solid powder | [7] |
| Solubility | Soluble in toluene | [8] |
Spectroscopic Data:
-
¹H NMR (300MHz, CDCl₃, δ): 7.18-7.42 (m, 13H), 7.49 (d, J = 8.1Hz, 1H), 7.55 (s, 1H), 7.64 (d, J = 8.1Hz, 1H), 7.75 (d, J = 7.2Hz, 1H).[4]
-
¹³C NMR (75MHz, CDCl₃, δ): 65.6, 120.2, 121.4, 121.5, 126.2, 126.9, 127.6, 128.0, 128.1, 128.4, 129.4, 130.7, 139.0, 139.2, 145.2, 151.0, 153.2.[4]
-
GC-MS (m/z): Calculated for C₂₅H₁₇Br: 396.05, found: 396.31 (M⁺).[4]
Synthesis of 2-Bromo-9,9-diphenyl-9H-fluorene
The synthesis of 2-Bromo-9,9-diphenyl-9H-fluorene can be achieved through multiple routes, often involving the functionalization of a fluorene precursor. A common and effective method involves a Friedel-Crafts-type reaction using 2-Bromo-9-phenyl-9H-fluoren-9-ol as a key intermediate.
Synthetic Workflow
Caption: Synthetic pathway to 2-Bromo-9,9-diphenyl-9H-fluorene.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol [4]
-
Dissolve 2-Bromo-9H-fluoren-9-one (7.7 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) in a two-neck round-bottom flask equipped with a condenser and magnetic stirrer.
-
Add 2M phenylmagnesium chloride in THF (11.6 mmol) at room temperature. The solution will slowly turn brown.
-
Heat the reaction mixture to reflux for 3 hours.
-
Terminate the reaction by adding methanol to quench the excess Grignard reagent.
-
Add deionized water (100 mL) and extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under vacuum to yield the product as a yellow viscous gel.
Step 2: Synthesis of 2-Bromo-9,9-diphenyl-9H-fluorene [4]
-
Dissolve the crude 2-Bromo-9-phenyl-9H-fluoren-9-ol from Step 1 in 30 mL of benzene.
-
Add this solution dropwise to a solution of trifluoromethanesulfonic acid (1.8 g) in benzene. The solution will turn red and then clear.
-
Heat the reaction mixture to reflux for 6 hours.
-
After cooling to room temperature, neutralize the reaction with 1M aqueous sodium carbonate (50 mL).
-
Extract the solution with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain a white powder.
Applications in Research and Development
2-Bromo-9,9-diphenyl-9H-fluorene is a valuable building block in several areas of chemical research.
Organic Electronics
The fluorene core is a well-established component of organic semiconductors.[1] The bromine atom on the 2-Bromo-9,9-diphenyl-9H-fluorene molecule provides a reactive site for cross-coupling reactions, such as Suzuki and Stille couplings.[8][9] This allows for the synthesis of complex conjugated polymers and small molecules with tailored optoelectronic properties for use in OLEDs and other organic electronic devices.[1][9]
Medicinal Chemistry
While less common, fluorene-based compounds can serve as scaffolds for pharmacophores. The ability to functionalize the 2-position via cross-coupling reactions allows for the introduction of various substituents to explore structure-activity relationships in drug discovery programs.[9]
Fluorescent Probes and Sensors
The inherent fluorescence of the fluorene system makes its derivatives, including 2-Bromo-9,9-diphenyl-9H-fluorene, potential candidates for the development of fluorescent molecular probes and chemosensors.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-9,9-diphenyl-9H-fluorene and its precursors.
Hazard Identification:
-
2-Bromo-9H-fluorene: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]
-
9-Bromo-9-phenylfluorene: Causes severe skin burns and eye damage.[12][13]
Recommended Personal Protective Equipment (PPE):
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[10][12]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[12][14]
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[10][12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][12]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[10][12]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[10][12]
Conclusion
2-Bromo-9,9-diphenyl-9H-fluorene is a versatile and valuable intermediate in the synthesis of advanced organic materials. Its well-defined properties and synthetic accessibility make it a key building block for researchers in materials science, organic electronics, and medicinal chemistry. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the laboratory.
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